molecular formula C17H27N3O4S B11095157 N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11095157
M. Wt: 369.5 g/mol
InChI Key: XNNRMSXIGJBYEO-OBGWFSINSA-N
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Description

N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a nitrophenyl group attached to a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with decane-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonohydrazides.

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The sulfonohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-sulfonohydrazide
  • N-[(E)-(4-nitrophenyl)methylidene]ethanamine

Uniqueness

N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide is unique due to its specific combination of a nitrophenyl group and a decane-1-sulfonohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27N3O4S/c1-2-3-4-5-6-7-8-9-14-25(23,24)19-18-15-16-10-12-17(13-11-16)20(21)22/h10-13,15,19H,2-9,14H2,1H3/b18-15+

InChI Key

XNNRMSXIGJBYEO-OBGWFSINSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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